1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves several steps. One common synthetic route includes the reaction of 4-isopropylpiperazine with 5-methyl-3-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with propanol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-ol can be compared with similar compounds such as:
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
3-(4-Isopropylpiperazin-1-yl)propan-1-ol: This compound lacks the pyridine ring, making it structurally simpler.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H27N3O |
---|---|
Molecular Weight |
277.40 g/mol |
IUPAC Name |
1-[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C16H27N3O/c1-5-15(20)14-10-13(4)16(17-11-14)19-8-6-18(7-9-19)12(2)3/h10-12,15,20H,5-9H2,1-4H3 |
InChI Key |
XHLZINDWRZCOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(C)C)O |
Origin of Product |
United States |
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